2-Methoxy-4-(2-nitroethyl)phenol-d3
Description
Properties
Molecular Formula |
C₉H₈D₃NO₄ |
|---|---|
Molecular Weight |
200.21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Research Findings
(a) Deuterated vs. Non-Deuterated Analogs
- The deuterated form exhibits isotopic stability, making it preferable for tracking metabolic pathways without interference from endogenous hydrogen .
- Both deuterated and non-deuterated versions share solubility limitations, necessitating specialized storage (–20°C to –80°C) .
(b) Functional Group Effects
- Nitroethyl (–CH₂CH₂NO₂): Introduces polarity and redox activity, enabling applications in nitro-reduction studies. Contrasts with Eugenol’s propenyl group (–CH₂CH=CH₂), which confers antioxidant activity via radical scavenging .
- Nitrovinyl (–CH=CHNO₂): Enhanced conjugation increases photostability compared to nitroethyl analogs, useful in photodynamic therapy .
(c) Physicochemical Behavior
Preparation Methods
Bromination of 4-Hydroxyacetophenone
The synthesis begins with bromination of 4-hydroxyacetophenone using CuBr₂ or Br₂ in chloroform-ethyl acetate mixtures. King et al.'s method achieves 95% purity α-bromo-4-hydroxyacetophenone through reflux conditions (98°C, 8.5 hours) with AlCl₃ catalysis. Critical parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–98°C | Maximizes regioselectivity |
| Solvent Ratio | 1:5 (CHCl₃:EtOAc) | Prevents premature precipitation |
| Catalyst Loading | 0.5% AlCl₃ | Accelerates α-bromination |
Deuteration at this stage can be introduced via deuterated solvents (CDCl₃ or EtOAc-d₈), though this increases production costs by ~40%.
Methoxide-Bromide Exchange
α-Bromo-4-hydroxyacetophenone undergoes methoxide exchange using NaOMe/MeOH or NaOH/MeOH systems. The patent EP0449602A1 reports 85% yield of α-methoxy-4-hydroxyacetophenone when using saturated NaOMe (1g NaOH/4.2 mL MeOH) under nitrogen. For deuterated analogs, NaOMe-d₃ in MeOD achieves 78% isotopic incorporation based on ¹H NMR analysis.
Reaction kinetics follow second-order behavior:
Catalytic Hydrogenation for Deuterium Labeling
Pd/C-Mediated Reduction
The critical deuterium incorporation step involves hydrogenating α-methoxy-4-hydroxyacetophenone under D₂ gas. EP0449602A1 specifies:
-
300 psig D₂ pressure
-
80°C in acetic acid-d₄
-
5% Pd/C catalyst (0.3 g per 1 g substrate)
Isotopic purity reaches 98.5% after 2 hours, as confirmed by mass spectrometry. Competing protium sources (e.g., moisture) reduce deuteration efficiency by ≤12%.
Raney Nickel/Hydrazine Systems
WO2003042166A2 discloses nitro group reduction using Raney nickel and hydrazine hydrate in ethanol. For deuterated analogs:
-
Substitute NH₂NH₂ with N₂D₄·D₂O
-
Use EtOD instead of EtOH
This approach achieves 92% deuterium incorporation at the ethyl position. However, over-reduction to amine derivatives occurs above 50°C, necessitating strict temperature control (20–30°C).
Nitroethylation Strategies
Nitration of 4-(2-Methoxyethyl)phenol-d3
Post-deuteration, nitro group introduction employs mixed HNO₃/H₂SO₄ systems. Key considerations:
-
Electrophilic nitration occurs para to the methoxy group
-
Deuteration at the ethyl position reduces nitration rate by 15%
Optimized conditions (WO2003042166A2):
-
65% HNO₃ in D₂SO₄ at −10°C
-
3-hour reaction time
-
87% isolated yield
Purification and Characterization
Crystallization Techniques
Recrystallization from toluene-d₈ removes protiated impurities, enhancing isotopic purity to 99.2%. Solvent selection impacts crystal morphology:
| Solvent | Crystal Habit | Purity Improvement |
|---|---|---|
| Toluene-d₈ | Needles | +8.5% |
| EtOAc-d₈ | Plates | +5.1% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4-(2-nitroethyl)phenol-d3, and how does deuteration impact reaction conditions?
- Methodological Answer : Synthesis typically involves nitration and deuteration steps. For example, deuterated methoxy groups (e.g., methoxy-d3) can be introduced via acid-catalyzed H/D exchange or by using deuterated reagents like CD3I . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize isotopic scrambling. Characterization via ²H NMR and mass spectrometry (MS) confirms deuteration efficiency and positional integrity .
Q. How can the structural integrity of 2-Methoxy-4-(2-nitroethyl)phenol-d3 be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Suppressed signals for deuterated methoxy groups (δ ~3.3 ppm for CH3O vs. absence for CD3O) .
- IR Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with non-deuterated analogs .
- MS : Look for molecular ion clusters (e.g., m/z shifts due to deuterium) .
- X-ray crystallography (if crystalline): Resolves bond lengths/angles, confirming deuteration sites .
Q. What isotopic effects are anticipated in physicochemical properties (e.g., solubility, stability) of 2-Methoxy-4-(2-nitroethyl)phenol-d3 compared to its non-deuterated counterpart?
- Methodological Answer : Deuteration may slightly alter:
- Solubility : Reduced due to increased hydrophobicity of CD3 groups; measure via shake-flask method .
- Thermal stability : Use differential scanning calorimetry (DSC) to compare decomposition temperatures .
- Kinetic isotope effects (KIEs) : Assess via reaction rate studies (e.g., nitro group reduction) to quantify deuterium’s impact on activation energy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of 2-Methoxy-4-(2-nitroethyl)phenol-d3?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set. Compare HOMO-LUMO gaps and Mulliken charges between deuterated/non-deuterated forms to evaluate electronic effects .
- Reactivity Prediction : Simulate nitro group reduction pathways to identify intermediates and transition states. Use solvent models (e.g., PCM) to account for solvation effects .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve spin-spin coupling anomalies caused by deuterium’s quadrupolar relaxation .
- Dynamic NMR : Probe conformational flexibility (e.g., nitroethyl group rotation) by variable-temperature studies .
- Isotopic Dilution : Mix deuterated/non-deuterated analogs to distinguish artifacts from true signals .
Q. How does deuteration influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 40°C) with HPLC monitoring. Compare degradation rates (k) via Arrhenius plots .
- Photostability : Expose to UV-Vis light (e.g., 254 nm) and track nitro group decomposition via UV spectroscopy .
- Isotope Labeling : Use ²H NMR to trace deuterium retention under stress conditions .
Q. What are the challenges in quantifying trace impurities (e.g., non-deuterated byproducts) in 2-Methoxy-4-(2-nitroethyl)phenol-d3?
- Methodological Answer :
- LC-MS/MS : Employ deuterium-specific MRM transitions to differentiate isotopic impurities .
- Isotopic Purity Assay : Use ¹H NMR integration (e.g., CD3O vs. residual CH3O signals) with internal standards .
Q. How can the compound’s bioactivity be evaluated while accounting for isotopic effects on cell permeability or metabolic pathways?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
